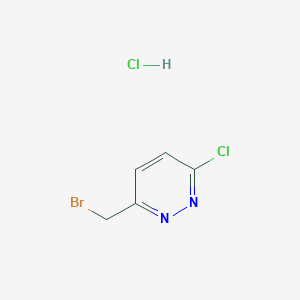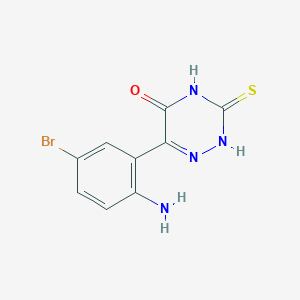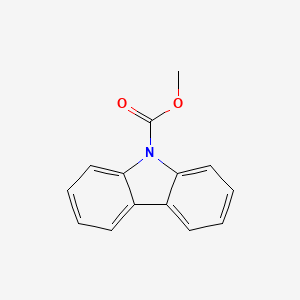
methyl 9H-carbazole-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9H-carbazole-9-carboxylate is a derivative of carbazole, a class of heterocyclic compounds . It has the molecular formula C14H11NO2 . Carbazole-based compounds are known for their photochemical and thermal stability, and good hole-transport ability .
Synthesis Analysis
Carbazole derivatives, including methyl 9H-carbazole-9-carboxylate, can be synthesized through various methods. One common method involves the electropolymerization of carbazole derivatives . The synthesis of carbazole derivatives often involves functionalization at the N-position, allowing it to be covalently linked with other monomers .Molecular Structure Analysis
The molecular structure of methyl 9H-carbazole-9-carboxylate consists of a carbazole ring with a methyl ester group attached to the 9-position . The carbazole ring itself is a tricyclic compound, consisting of two benzene rings fused onto a central pyrrole ring .Chemical Reactions Analysis
Carbazole derivatives, including methyl 9H-carbazole-9-carboxylate, can undergo various chemical reactions. For instance, they can be electropolymerized to form polymers . Additionally, they can undergo formylation reactions, such as the Vilsmeier reaction .Physical And Chemical Properties Analysis
Methyl 9H-carbazole-9-carboxylate has a molecular weight of 225.24 . Carbazole derivatives are known for their photochemical and thermal stability . More specific physical and chemical properties of methyl 9H-carbazole-9-carboxylate were not found in the search results.Wissenschaftliche Forschungsanwendungen
Bacterial Biotransformation and Derivatization
Methyl 9H-carbazole-9-carboxylate has been studied for its potential in bacterial biotransformation. For instance, Waldau et al. (2009) explored the bacterial transformation of 9-methyl-9H-carbazole, observing the production of various hydroxylated metabolites, which suggests potential applications in pharmacological developments (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Synthesis and Antimicrobial Activities
Salih, Salimon, and Yousif (2016) utilized 9H-carbazole, a precursor to methyl 9H-carbazole-9-carboxylate, to prepare heterocyclic derivatives with potential antimicrobial properties. This highlights the compound's role in developing new antimicrobial agents (Salih, Salimon, & Yousif, 2016).
Synthesis of Carbazole Alkaloids
The synthesis of various carbazole alkaloids, including derivatives of methyl 9H-carbazole-9-carboxylate, has been a focus of research. Ma et al. (2014) demonstrated an efficient synthesis method, contributing to the understanding of carbazole-based compounds in medicinal chemistry (Ma, Dai, Qiu, Fu, & Ma, 2014).
Fluorescent and Thermoresponsive Polymers
The use of 9H-carbazole derivatives in creating fluorescent, thermoresponsive polymers has been investigated. Lessard, Ling, and Maríc (2012) studied copolymers involving 9-(4-Vinylbenzyl)-9H-carbazole, demonstrating applications in smart materials and sensors (Lessard, Ling, & Maríc, 2012).
Fluorescence Sensing in Environmental Protection
In environmental and biosensing applications, novel polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) have been created, showing excellent fluorescence properties for detecting acids and amines. Qian et al. (2019) highlighted the potential of these derivatives in environmental protection and toxins detection (Qian, Zhang, Liu, & Xia, 2019).
Synthesis of Novel Ring Systems
Peet and Sunder (1977) explored the synthesis of novel ring systems using 9H-carbazole derivatives, contributing to the development of new chemical entities with potential pharmacological applications (Peet & Sunder, 1977).
Bromination and Spectroscopic Studies
The bromination of N- and C-substituted carbazoles has been studied, providing insights into the structural and electronic properties of these compounds. Ponce et al. (2006) conducted detailed spectroscopic studies, contributing to the understanding of bromocarbazoles' electronic properties (Ponce, Cabrerizo, Bonesi, & Erra-Balsells, 2006).
Light-Emitting Diodes and Emission Tuning
Cho et al. (2010) researched the use of 9H-carbazole derivatives in tuning the emission of polymer light-emitting diodes, demonstrating their potential in advanced electronic and photonic applications (Cho, Jin, Choi, Yoon, Hong, Kim, Park, & Ju, 2010).
Schiff Bases and Optical Properties
Çiçek et al. (2018) synthesized new carbazole Schiff bases, studying their structural and optical properties. These findings contribute to the development of materials for organic light-emitting diodes (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018).
RAFT Polymerization Applications
Zhang, Dong, Cao, and Guo (2008) developed carbazyl dithiocarbamates for use in RAFT polymerization, showing the versatility of carbazole derivatives in polymer science (Zhang, Dong, Cao, & Guo, 2008).
Crystallography and Biological Evaluation
Saturnino et al. (2015) synthesized and characterized carbazole derivatives, providing crucial data for their biological evaluation, particularly in cancer research (Saturnino, Caruso, Longo, Capasso, Pingitore, Caroleo, Cione, Perri, Nicolò, Nardo, Scolaro, Sinicropi, Plutino, El-Kashef, 2015).
Eigenschaften
IUPAC Name |
methyl carbazole-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14(16)15-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZQGQQWSYKLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

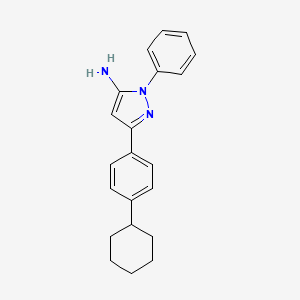
![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-(3,4-dichlorophenyl)amine](/img/structure/B2907423.png)

![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide](/img/structure/B2907425.png)
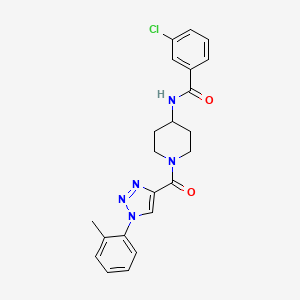
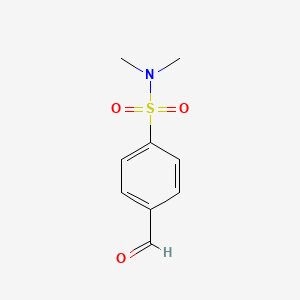
![4-Azaspiro[2.4]heptane oxalate](/img/structure/B2907428.png)
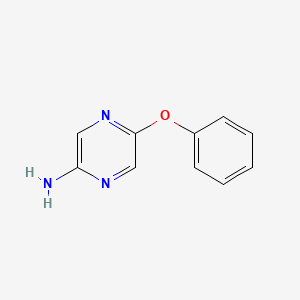
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/no-structure.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2907435.png)
![2-[(pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2907438.png)
